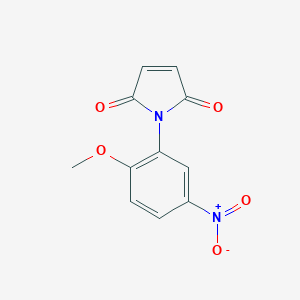

1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

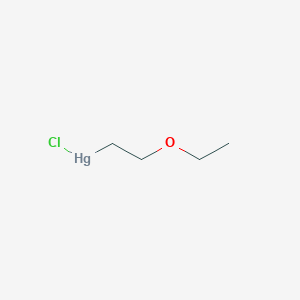

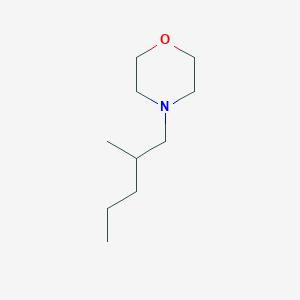

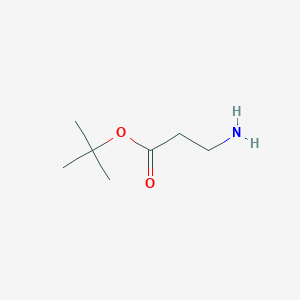

The compound 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione is a derivative of 1H-pyrrole-2,5-dione, which is a core structure for various biologically active compounds. The methoxy and nitro substituents on the phenyl ring can significantly influence the chemical and physical properties of the molecule, as well as its biological activity.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of 2-methoxy-6-phenyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione derivatives involves the condensation of 2-hydroxyfuro[3,4-b]pyrazine-5,7-dione with Bromomethane and subsequent reaction with aniline derivatives . Although the exact synthesis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione is not detailed, similar synthetic routes could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of a related compound, 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione, has been analyzed, revealing a dihedral angle of 75.60° between the methoxybenzene and 1H-pyrrole-2,5-dione rings . This suggests that the nitro group in 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione would likely introduce additional steric hindrance and could affect the overall molecular conformation.

Chemical Reactions Analysis

The reactivity of 1H-pyrrole-2,5-dione derivatives is influenced by the substituents on the aromatic rings. For example, the presence of methoxycarbonyl groups on 1H-pyrrole-2,3-diones allows for reactions with N-substituted 3-amino-5,5-dimethylcyclohex-2-en-1-ones, leading to complex spiro compounds . The nitro group in 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione could participate in various chemical reactions, such as reduction to an amino group or act as an electron-withdrawing group, affecting the reactivity of the pyrrole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrole-2,5-dione derivatives can be deduced from their molecular structure. The weak aromatic π–π stacking observed in the crystal structure of 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione indicates potential for intermolecular interactions that could influence the compound's solubility and crystallinity . The presence of a nitro group in 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione is likely to increase the compound's acidity and could also impact its solubility and stability.

Applications De Recherche Scientifique

Corrosion Inhibition

1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione derivatives have demonstrated efficacy as corrosion inhibitors for carbon steel in hydrochloric acid media. Their inhibition efficiency increases with concentration, suggesting potential applications in industrial corrosion protection processes. Studies have shown that these compounds act as mixed-type inhibitors, adhering to steel surfaces primarily through chemisorption, as supported by thermodynamic data and X-ray photoelectron spectroscopy (XPS) analysis. Density Functional Theory (DFT) calculations help elucidate the relationship between molecular structure and inhibition efficiency, providing insights for designing more effective corrosion inhibitors (Zarrouk et al., 2015).

Organic Synthesis and Medicinal Chemistry

In the realm of organic synthesis, the chemical reactivity of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione has been leveraged to create a diverse array of compounds. For example, reductions and condensation reactions involving this compound have led to new syntheses of pyrrolo[1,2-b]cinnolin-10-one ring systems, showcasing its versatility as a building block in heterocyclic chemistry. Such compounds have potential applications in drug development, highlighting the compound's significance in medicinal chemistry (Kimbaris & Varvounis, 2000).

Electronic and Photonic Materials

The compound's derivatives have found applications in the development of electronic and photonic materials, such as in the synthesis of n-type conjugated polyelectrolytes for use in polymer solar cells. These materials enhance electron transport and improve the power conversion efficiency of solar devices, demonstrating the potential of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione derivatives in renewable energy technologies (Hu et al., 2015).

Green Chemistry and Catalysis

The compound has also played a role in green chemistry, serving as a precursor in catalyst-free and solvent-free synthesis methods. This approach aligns with the principles of sustainable chemistry by minimizing hazardous solvents and energy consumption in the synthesis of new organic compounds, thus offering an eco-friendly alternative for chemical manufacturing (Niknam & Mojikhalifeh, 2014).

Fluorescence and Chemosensing

Research into the fluorescence properties of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione derivatives has unveiled their potential as fluorescent chemosensors. Such compounds can selectively detect metal ions, offering a promising avenue for the development of new diagnostic tools and environmental sensors. This application underscores the versatility of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione derivatives in analytical chemistry and sensor technology (Subhasri & Anbuselvan, 2014).

Propriétés

IUPAC Name |

1-(2-methoxy-5-nitrophenyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O5/c1-18-9-3-2-7(13(16)17)6-8(9)12-10(14)4-5-11(12)15/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQSBMFYAHQPZGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354730 |

Source

|

| Record name | 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione | |

CAS RN |

17392-67-5 |

Source

|

| Record name | 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91824.png)